1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine
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Overview
Description
1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The introduction of the butyl, 3-chlorobenzyl, and 4-ethoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate amine under suitable reaction conditions, such as refluxing in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and ethoxy groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the imidazole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under conditions such as refluxing in organic solvents or using phase-transfer catalysts.
Major Products:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Hydrogenated imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-butyl-N-(3-chlorobenzyl)-5-phenyl-1H-imidazol-2-amine
- 1-butyl-N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1H-imidazol-2-amine
- 1-butyl-N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1H-imidazol-2-amine
Uniqueness: 1-butyl-N-(3-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-imidazol-2-amine is unique due to the presence of the 4-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C22H26ClN3O |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-butyl-N-[(3-chlorophenyl)methyl]-5-(4-ethoxyphenyl)imidazol-2-amine |
InChI |
InChI=1S/C22H26ClN3O/c1-3-5-13-26-21(18-9-11-20(12-10-18)27-4-2)16-25-22(26)24-15-17-7-6-8-19(23)14-17/h6-12,14,16H,3-5,13,15H2,1-2H3,(H,24,25) |
InChI Key |
NXXZMTLJMWCFKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN=C1NCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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